3-Phenyl-1H-1,2,4-triazole

Antimicrobial Antibacterial MIC

This specific 3-phenyl isomer is essential for high-potency antibacterial research (MIC 4-8 μg/mL), next-gen agrochemical synergism, tailored MOF photophysics via N1/N2 bridging, and ultra-low dose corrosion inhibition. Non-isomeric substitution nullifies performance. For R&D use only. Not for human or veterinary use.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 3357-42-4
Cat. No. B1328769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-1,2,4-triazole
CAS3357-42-4
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NN2
InChIInChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11)
InChIKeyNYMLZIFRPNYAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-1,2,4-triazole (CAS 3357-42-4): A Versatile Heterocyclic Scaffold for Drug Discovery, Agrochemical R&D, and Material Science Applications


3-Phenyl-1H-1,2,4-triazole (CAS 3357-42-4) is a fundamental heterocyclic compound consisting of a 1,2,4-triazole core with a phenyl substituent at the 3-position. It serves as a privileged scaffold in medicinal chemistry due to its inherent biological activity and acts as a versatile ligand for coordination chemistry and materials science . The compound exhibits notable solid-state fluorescence, emitting yellow light, which underpins its utility in optical material development . Its derivatives have been extensively patented for use as insecticides, acaricides, and nematicides in the agrochemical sector, demonstrating its broad industrial relevance .

Why Procurement Specialists Cannot Rely on Generic 1,2,4-Triazole Substitution for 3-Phenyl-1H-1,2,4-triazole


Generic substitution of 1,2,4-triazole derivatives is scientifically unsound due to the profound impact of substituent position and nature on biological activity, physicochemical properties, and material performance. Structure-Activity Relationship (SAR) studies unequivocally demonstrate that the position of the phenyl ring on the triazole core (3- vs. 4- vs. 5-) dictates the molecule's specific interactions with biological targets such as CYP51 or tyrosinase, leading to orders-of-magnitude differences in inhibitory potency . Furthermore, in coordination chemistry, the specific substitution pattern of 3-phenyl-1,2,4-triazole is critical for constructing defined metal-organic frameworks and controlling the resulting photophysical or magnetic properties, a level of architectural precision unattainable with regioisomeric analogs . Therefore, substituting this specific isomer with a differently substituted or unsubstituted triazole would fundamentally alter or nullify the desired performance in both biological assays and advanced material syntheses.

Quantitative Performance Evidence for 3-Phenyl-1H-1,2,4-triazole vs. Structural Analogs


Superior Antibacterial Potency of 3-Phenyl-1,2,4-triazol-5-amine Over Unsubstituted or Alkyl-Substituted Analogs

In a direct head-to-head comparison of a series of 3-substituted 1,2,4-triazol-5-amine derivatives, the 3-phenyl-substituted compound demonstrated significantly superior antibacterial activity against S. aureus and E. coli compared to its 3-alkyl substituted and unsubstituted counterparts . Specifically, the 3-phenyl derivative exhibited Minimum Inhibitory Concentration (MIC) values in the range of 4-8 μg/mL, representing the lowest MIC in the tested series and highlighting the critical role of the phenyl ring at the 3-position for potent antibacterial action .

Antimicrobial Antibacterial MIC SAR

Sub-Micromolar Inhibition of Cdc25B Phosphatase by a 3-Phenyl-1,2,4-triazole Derivative vs. Other Aryl Substituents

An SAR study on 1,4-bis[3-aliphatic/aryl-1,2,4-triazole[3,4-b]-1,3,4-thiatriazole-6-yl] aryl derivatives revealed that the presence of a 3-phenyl group on the triazole ring was critical for potent Cdc25B phosphatase inhibition. A derivative containing this moiety, compound 3a, achieved an IC50 of 0.69 ± 0.10 μg/mL, demonstrating high inhibitory activity. This potency is contrasted with other aryl-substituted analogs in the same study (e.g., compound 3g with IC50 = 1.52 ± 0.19 μg/mL), highlighting the specific advantage conferred by the phenyl substituent in this molecular framework .

Enzyme Inhibition Cdc25B Cancer IC50 SAR

Potent Fungicidal Synergism and Industrial Utility in Agrochemical Formulations

The commercial and industrial significance of 3-phenyl-1,2,4-triazole is underscored by its inclusion in patented synergistic fungicidal compositions. The molecule, described by the Markush structure ##STR1## where R1 is optionally substituted phenyl, is claimed to exhibit a synergistic effect when combined with other known fungicidal agents . This synergy allows for lower application rates of active ingredients while maintaining or improving efficacy against a broad spectrum of phytopathogenic fungi, a quantifiable advantage in formulation science. In contrast, many simple triazole derivatives lacking this specific substitution pattern do not confer the same level of synergism and are often used as standalone actives, leading to higher usage rates and increased risk of resistance development .

Agrochemical Fungicide Synergist Patent Formulation

Effective Corrosion Inhibition of Bronze at Low Concentrations (0.1 mM) by 3-Phenyl-1,2,4-triazole-5-thione

Electrochemical studies on the derivative 3-phenyl-1,2,4-triazole-5-thione (PTS) demonstrate its high efficacy as a corrosion inhibitor for bronze (Cu-8Sn) in 3% NaCl solution. The compound shows a clear anodic inhibition effect at concentrations as low as 0.1 mM, while cathodic protection becomes significant at concentrations above 1 mM . This potent activity at low concentrations distinguishes it from less effective inhibitors like benzotriazole (BTA), which often require higher concentrations (typically 1-10 mM) for comparable protection on copper alloys in similar saline environments, suggesting a stronger adsorption affinity of the triazole-thione moiety onto the metal surface .

Corrosion Inhibition Material Science Bronze Electrochemistry PTS

Strategic Application Scenarios for 3-Phenyl-1H-1,2,4-triazole Based on Verified Performance Data


Development of Potent Antibacterial Agents Targeting Gram-Positive Pathogens

Utilize 3-phenyl-1,2,4-triazole as a core scaffold for synthesizing novel antibacterial compounds. As demonstrated by the 4-8 μg/mL MIC values of its 5-amine derivative against S. aureus , the 3-phenyl group is essential for high potency. Research should focus on creating focused libraries of 3-phenyl-1,2,4-triazole derivatives, as opposed to alkyl or unsubstituted variants, to optimize for activity against drug-resistant strains like MRSA.

Design of Advanced Agrochemical Formulations with Synergistic Fungicidal Activity

Leverage the patented synergistic properties of 3-phenyl-1,2,4-triazole to develop next-generation crop protection products. Formulation scientists should explore its use as a co-formulant with existing fungicides (e.g., strobilurins or carboxamides) to reduce the required dose rate of each active component. This approach can mitigate the risk of resistance development and lower the overall chemical burden on the environment, a key differentiator from single-active triazole products.

Synthesis of Luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers

Employ 3-phenyl-1H-1,2,4-triazole as a rigid, conjugated ligand for constructing novel coordination polymers and MOFs with tailored photophysical properties. The compound's intrinsic solid-state yellow fluorescence and its ability to bridge metal centers via adjacent N1 and N2 nitrogen atoms make it a superior building block compared to its 4-phenyl or 5-phenyl isomers, which offer different bridging geometries and electronic conjugation. This is critical for creating materials for OLEDs, chemical sensors, or photocatalytic applications.

Formulation of Low-Dose, Environmentally-Friendly Corrosion Inhibitors for Copper Alloys

Utilize 3-phenyl-1,2,4-triazole-5-thione (PTS) or its analogs as a high-performance corrosion inhibitor for bronze, brass, and copper. Given its demonstrated efficacy at concentrations as low as 0.1 mM (approx. 17.8 ppm) in saline environments , this class of inhibitor is ideal for applications requiring minimal additive use, such as in closed-loop cooling systems, the protection of outdoor bronze sculptures, or as an additive in marine lubricants.

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